molecular formula C5H8O5 B1229150 d-Arabinosone CAS No. 3445-24-7

d-Arabinosone

Cat. No. B1229150
CAS RN: 3445-24-7
M. Wt: 148.11 g/mol
InChI Key: VDSAQEDKJUSZPS-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-arabinosone is a ketoaldopentose.

Scientific Research Applications

Biotechnology and Health Sciences

  • Machine learning and data mining methods are increasingly vital in biosciences, particularly in diabetes research. These methods transform genetic data and clinical information into valuable knowledge, aiding in the prediction and diagnosis of diabetes, understanding diabetic complications, genetic background, and healthcare management (Kavakiotis et al., 2017).

Plant Biology

  • Arabidopsis, a model plant, is used for research in biology, and its study has led to insights into engineering salt, cold, and drought tolerance in crops (Zhang et al., 2004).

Cancer Research

  • The effects of various drugs, including d-Arabinosone derivatives, on leukemic cell lines have been studied. For instance, Ara-C's (a d-Arabinosone derivative) role in inducing apoptosis in leukemic cells highlights potential therapeutic applications (Xiao-ping Xu et al., 2003).

Tuberculosis Treatment

  • Macozinone, a compound under study for tuberculosis treatment, acts on a target involved in the synthesis of essential arabinan polymers in the Mycobacterium tuberculosis cell wall (Makarov & Mikušová, 2020).

Diabetes Mellitus Treatment

  • L-arabinose, an isomer of d-Arabinosone, shows promise in treating type 2 diabetes mellitus in a mouse model. It moderates blood glucose levels and affects the gut microbiome (Shen et al., 2021).

Mycobacterium Research

  • The biosynthesis of d-Arabinose in Mycobacterium smegmatis has been studied, offering insights into potential drug intervention sites. This research is significant since d-Arabinose is not found in mammalian cells and is essential for mycobacterial survival (Klutts et al., 2002).

Allergy Research

  • Plant arabinogalactans, structurally related to d-Arabinosone, protect mice from allergic airway inflammation and sensitization, indicating potential immunomodulatory applications (Peters et al., 2010).

properties

CAS RN

3445-24-7

Product Name

d-Arabinosone

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

(3R,4R)-3,4,5-trihydroxy-2-oxopentanal

InChI

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5+/m1/s1

InChI Key

VDSAQEDKJUSZPS-UHNVWZDZSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)C=O)O)O)O

SMILES

C(C(C(C(=O)C=O)O)O)O

Canonical SMILES

C(C(C(C(=O)C=O)O)O)O

Other CAS RN

3445-24-7

synonyms

arabinosone
arabinosone, (L)-isomer
d-arabinosone
D-erythro-pentos-2-ulose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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